molecular formula C18H33NO3S B1143348 azanium;2-dodecylbenzenesulfonate CAS No. 1331-61-9

azanium;2-dodecylbenzenesulfonate

Cat. No.: B1143348
CAS No.: 1331-61-9
M. Wt: 343.52452
InChI Key:
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Mechanism of Action

Target of Action

Ammonium dodecylbenzenesulfonate, also known as Benzenesulfonic acid, dodecyl-, ammonium salt (1:1), is a type of surfactant . The primary targets of this compound are the interfaces between different phases in a system, such as oil and water . It acts on these interfaces to reduce surface tension and facilitate the mixing of substances that are typically immiscible .

Mode of Action

Ammonium dodecylbenzenesulfonate interacts with its targets by inserting itself at the interface between different phases . The hydrophilic (water-attracting) part of the molecule, the benzenesulfonate group, interacts with water, while the hydrophobic (water-repelling) dodecyl group interacts with oil . This action reduces the interfacial tension, allowing the different phases to mix more readily .

Biochemical Pathways

The compound’s action primarily affects the physical properties of the system rather than specific biochemical pathways . In the environment, it can be biodegraded by microorganisms such asChlorella vulgaris . The biodegradation process involves chain-shortening oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Result of Action

The primary result of Ammonium dodecylbenzenesulfonate’s action is the reduction of interfacial tension between different phases in a system . This can facilitate processes such as oil displacement in the oil and petrochemical industry . In the environment, it can be biodegraded into smaller molecules .

Action Environment

The action of Ammonium dodecylbenzenesulfonate can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other ions in the solution . In the environment, its degradation is primarily carried out by microorganisms, and thus can be influenced by factors that affect microbial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzenesulfonic acid, dodecyl-, ammonium salt (1:1) typically involves the sulfonation of dodecylbenzene with sulfur trioxide or concentrated sulfuric acid. The reaction is carried out in a continuous reactor, such as a falling film reactor, to ensure efficient sulfonation. The resulting dodecylbenzenesulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt .

Industrial Production Methods: In industrial settings, the sulfonation process is often conducted using a continuous reactor to achieve high efficiency and yield. The sulfonated product is then neutralized with ammonium hydroxide in a controlled environment to produce the final ammonium salt. This method ensures consistent quality and purity of the product .

Chemical Reactions Analysis

Types of Reactions: azanium;2-dodecylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: azanium;2-dodecylbenzenesulfonate is unique due to its specific cation (ammonium) and the length of its alkyl chain (dodecyl). These characteristics contribute to its specific solubility, emulsifying, and surfactant properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

azanium;2-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWPAELISNYYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenesulfonic acid, dodecyl-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1331-61-9
Record name Benzenesulfonic acid, dodecyl-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium dodecylbenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is the significance of finding effective ovicides against Echinococcus granulosus?

A1: Echinococcus granulosus is a parasitic tapeworm that causes a serious zoonotic disease called cystic echinococcosis. This disease affects both humans and animals, leading to the development of cysts in various organs, primarily the liver and lungs. Finding effective ovicides is crucial for breaking the parasite's lifecycle and controlling the spread of this debilitating disease. By targeting the eggs, we can prevent the infection of intermediate hosts, which are often livestock, and ultimately reduce human infections.

Q2: The research mentions that Ammonium dodecylbenzenesulfonate showed significant ovicidal activity. Can you elaborate on the findings and their implications?

A2: The study demonstrated that exposing Echinococcus granulosus eggs to a 0.015% aqueous solution of Ammonium dodecylbenzenesulfonate for just one hour significantly reduced their infectivity. [] While the exact mechanism of action wasn't explored in this specific research, this finding suggests that Ammonium dodecylbenzenesulfonate could potentially disrupt the egg's structural integrity or interfere with essential biological processes, ultimately leading to its death. This discovery opens up avenues for further investigation into its potential as a component in disinfectants or environmental control strategies targeting Echinococcus granulosus eggs.

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